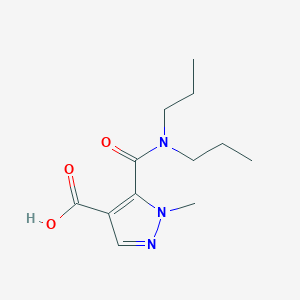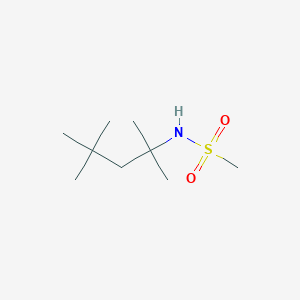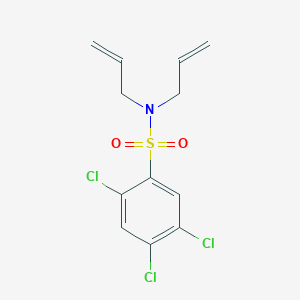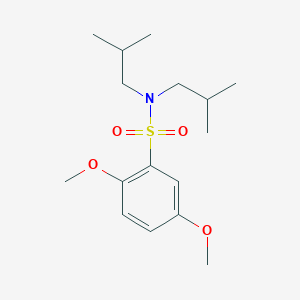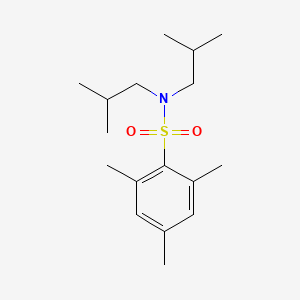
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as TMBPS, is a sulfonamide compound that has been widely used in scientific research. This compound has gained popularity due to its unique properties and its ability to act as a potent inhibitor of various enzymes.
Mecanismo De Acción
TMBPS acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. The sulfonamide group of TMBPS acts as a mimic of the peptide bond in the substrate, and the hydrophobic groups of TMBPS interact with the hydrophobic residues in the enzyme's active site. This interaction leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
TMBPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TMBPS has also been shown to increase bone density and to prevent bone loss in osteoporosis. Additionally, TMBPS has been found to have neuroprotective effects and to improve cognitive function in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMBPS has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for use in different experiments. However, TMBPS has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of TMBPS in scientific research. One direction is the development of TMBPS-based inhibitors for the treatment of various diseases. Another direction is the use of TMBPS as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TMBPS can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, or TMBPS, is a sulfonamide compound that has been widely used in scientific research. It has shown promising results in the treatment of various diseases and has been used as an inhibitor of enzymes, a fluorescent probe, and a ligand for the synthesis of metal complexes. TMBPS has several advantages for lab experiments but also has some limitations. There are several future directions for the use of TMBPS in scientific research, including the development of TMBPS-based inhibitors and the use of TMBPS as a fluorescent probe and a ligand for the synthesis of metal complexes.
Métodos De Síntesis
TMBPS can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
TMBPS has been extensively used as an inhibitor of various enzymes, including carbonic anhydrases, metalloproteinases, and serine proteases. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. TMBPS has shown promising results in the treatment of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQXWKQCHXPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
